
4-Nffmt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nffmt is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Nffmt is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also act as an inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-Nffmt has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, more research is needed to fully understand the effects of this compound on the human body.
Advantages and Limitations for Lab Experiments
One advantage of 4-Nffmt is its ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation is the lack of information on its long-term effects on the human body, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 4-Nffmt. One area of interest is the development of new cancer drugs based on the anticancer activity of 4-Nffmt. Another area of interest is the use of 4-Nffmt in the development of organic semiconductors for use in electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 4-Nffmt and its effects on the human body.
Synthesis Methods
The synthesis of 4-Nffmt involves the reaction of 4-fluorobenzaldehyde and N,N-dimethylformamide dimethyl acetal. This reaction produces 4-Nffmt as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
4-Nffmt has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-Nffmt has been shown to have anticancer activity and may be used as a lead compound for the development of new cancer drugs. In material science, 4-Nffmt has been used to synthesize organic semiconductors for use in electronic devices. In organic electronics, 4-Nffmt has been used to improve the efficiency of organic solar cells.
properties
CAS RN |
146173-56-0 |
|---|---|
Product Name |
4-Nffmt |
Molecular Formula |
C11H7N5O4S |
Molecular Weight |
305.27 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H7N5O4S/c17-16(18)9-4-3-7(20-9)6-12-15-10(13-14-11(15)21)8-2-1-5-19-8/h1-6H,(H,14,21)/b12-6+ |
InChI Key |
IYFQWGSBNWTKQO-WUXMJOGZSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
synonyms |
4-(5-nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole 4-NFFMT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



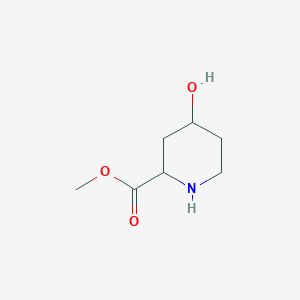
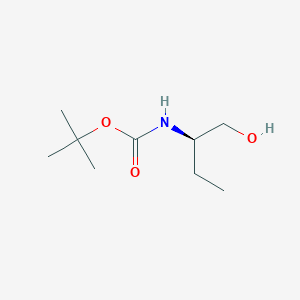
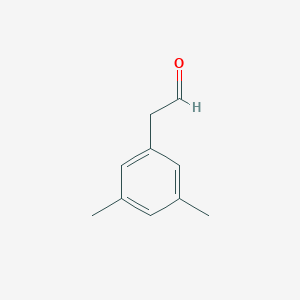

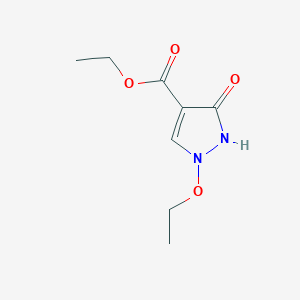
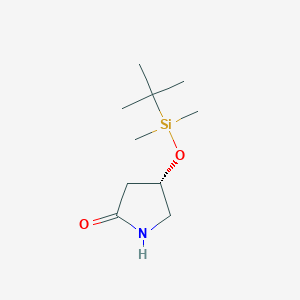
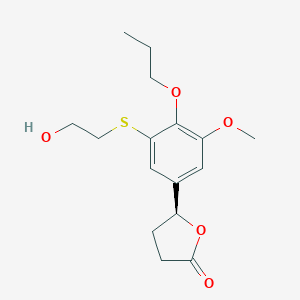
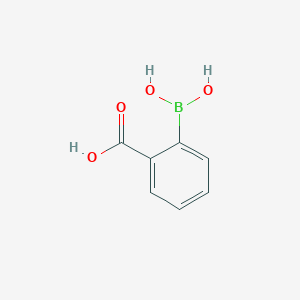

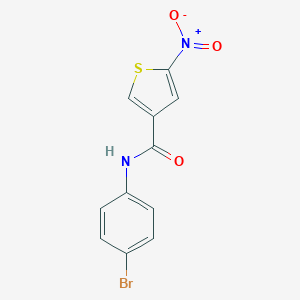

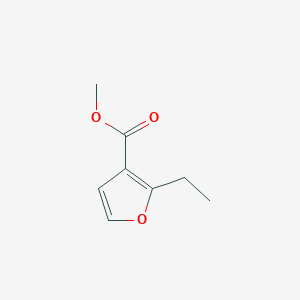
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)